Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-

Descripción general

Descripción

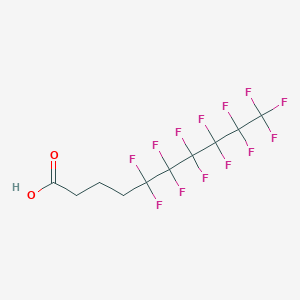

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is a fluorinated fatty acid This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated fatty acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- typically involves the fluorination of decanoic acid derivatives. One common method is the direct fluorination of decanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound often involves the electrochemical fluorination (ECF) process. In this method, decanoic acid is subjected to electrolysis in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is preferred for large-scale production due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Perfluorinated carboxylates.

Reduction: Perfluorinated alcohols.

Substitution: Various perfluorinated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Studied for its effects on cellular membranes due to its high hydrophobicity.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs.

Industry: Utilized in the production of fluorinated surfactants and lubricants due to its stability and low surface energy.

Mecanismo De Acción

The mechanism of action of decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is largely influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances its interaction with hydrophobic environments, making it effective in disrupting lipid bilayers and altering membrane permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparación Con Compuestos Similares

Similar Compounds

Decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-: Another highly fluorinated fatty acid with similar properties but a higher degree of fluorination.

Perfluorodecanoic acid: A fully fluorinated decanoic acid with even greater stability and hydrophobicity.

Uniqueness

Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is unique due to its specific pattern of fluorination, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where controlled interaction with hydrophobic environments is required.

Actividad Biológica

Decanoic acid, also known as capric acid, is a medium-chain fatty acid (MCFA) with a variety of biological activities. The specific compound "Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-" is a fluorinated derivative of decanoic acid. This article reviews the biological activities associated with this compound based on diverse research findings.

1. Antimicrobial Properties

Decanoic acid has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi. For instance:

- Antibacterial Activity : Decanoic acid exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes and inhibiting fatty acid synthesis pathways .

- Antifungal Effects : Research indicates that decanoic acid can inhibit fungal growth by interfering with membrane integrity and function .

2. Anti-Tumor Effects

Recent studies have highlighted the potential of decanoic acid as an anti-cancer agent:

- Hepatocellular Carcinoma (HCC) : A study reported that decanoic acid suppresses tumor growth in HCC by targeting the HGF/c-Met signaling pathway. This pathway is crucial for tumor progression and metastasis. In vitro and in vivo experiments showed that decanoic acid inhibits HGF-induced activation of c-Met and leads to apoptotic cell death in cancer cells .

- Neuroblastoma : Another study indicated that decanoic acid reduces oxidative stress levels in neuroblastoma cell lines. This reduction is linked to its ability to upregulate catalase activity and decrease hydrogen peroxide levels within cells .

3. Effects on Cell Proliferation and Invasion

Decanoic acid influences cellular processes such as proliferation and invasion:

- Trophoblast Cells : Research on human trophoblast cell lines revealed that decanoic acid suppresses proliferation and invasiveness. It induces oxidative stress by generating reactive oxygen species (ROS) and activating mitochondrial apoptotic pathways . This effect raises concerns regarding its use in products that may affect early pregnancy outcomes.

The biological activities of decanoic acid can be attributed to several mechanisms:

- Oxidative Stress Induction : Decanoic acid has been shown to induce oxidative stress in various cell types, leading to apoptosis through mitochondrial pathways .

- Signaling Pathway Modulation : It modulates key signaling pathways involved in cell survival and proliferation such as AKT and ERK1/2 pathways .

- Membrane Disruption : The fatty acid's structure allows it to integrate into cellular membranes, disrupting their integrity and function .

5. Summary of Research Findings

6. Conclusion

Decanoic acid, particularly in its fluorinated form "Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-", exhibits diverse biological activities ranging from antimicrobial effects to potential anti-cancer properties. Its mechanisms include inducing oxidative stress and modulating critical signaling pathways involved in cell survival and proliferation. Further research is warranted to fully elucidate its pharmacological potential and safety profile.

Case Study 1: Anti-Tumor Activity in Hepatocellular Carcinoma

A recent investigation focused on the effects of decanoic acid on HCC demonstrated significant tumor suppression through inhibition of the HGF/c-Met pathway both in vitro and in vivo.

Case Study 2: Neuroprotective Effects

In neuroblastoma models, decanoic acid was observed to reduce oxidative stress levels significantly while preserving neuronal health.

Propiedades

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F13O2/c11-5(12,3-1-2-4(24)25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTVKNABRRCQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F13O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892327 | |

| Record name | 4-(Perfluorohexyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26564-97-6 | |

| Record name | 4-(Perfluorohexyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.